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Compound of Interest

Compound Name: 8-Chloroisoquinolin-5-amine

CAS No.: 934554-41-3

Cat. No.: B1424258

Get Quote

Executive Summary
8-Chloroisoquinolin-5-amine is a specialized heterocyclic building block used in the rational

design of ATP-competitive kinase inhibitors. It is distinct from generic isoquinolines due to the

specific 8-chloro substitution, which modulates lipophilicity and steric fit within the kinase ATP-

binding pocket, and the 5-amino group, which serves as a reactive handle for coupling to form

biaryl-amine motifs.

Its primary biological relevance lies in the synthesis of CHK1 inhibitors, which are investigated

for their ability to induce synthetic lethality in p53-deficient cancer cells.
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Feature Specification

CAS Number 934554-41-3

Molecular Formula C₉H₇ClN₂

Primary Target Class Serine/Threonine Kinases (specifically CHK1)

Mechanism Class ATP-Competitive Inhibition (Scaffold)

Key Application
Synthesis of "Bicyclylaryl-aryl-amine" inhibitors

(e.g., CRT patent series)

Mechanism of Action: CHK1 Inhibition
While 8-Chloroisoquinolin-5-amine is a precursor, the active agents derived from it function

by inhibiting Checkpoint Kinase 1 (CHK1). The mechanism described below applies to

inhibitors incorporating this specific scaffold.

The Target: Checkpoint Kinase 1 (CHK1)
CHK1 is a central effector of the DNA Damage Response (DDR) pathway. When DNA damage

(single-strand breaks) occurs, ATR phosphorylates CHK1, activating it.

Normal Function: Activated CHK1 phosphorylates Cdc25 phosphatases (Cdc25A, Cdc25C),

marking them for degradation or nuclear exclusion. This prevents the activation of CDK1/2,

halting the cell cycle at S and G2/M checkpoints to allow time for DNA repair.

Inhibition Mechanism: Compounds utilizing the 8-chloroisoquinolin-5-amine core bind to

the ATP-binding cleft of CHK1. This prevents CHK1 from phosphorylating Cdc25.

Therapeutic Outcome: In cancer cells (which often lack a functional G1 checkpoint due to

p53 mutations), inhibiting CHK1 removes the remaining S/G2 checkpoints. The cell proceeds

into mitosis with damaged DNA, leading to mitotic catastrophe and apoptosis.

Structural Pharmacology (SAR)
The 8-Chloroisoquinolin-5-amine scaffold contributes three critical interactions to the

inhibitor's potency:
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Hinge Binding (Isoquinoline N/Amino): The nitrogen atoms in the isoquinoline ring and the

attached amine (often converted to a urea or secondary amine) form hydrogen bonds with

the kinase hinge region (typically Glu85 or Cys87 in CHK1).

Hydrophobic Pocket Filling (8-Chloro): The chlorine atom at position 8 is a lipophilic moiety

that occupies a specific hydrophobic pocket near the gatekeeper residue. This increases

potency compared to the unsubstituted isoquinoline by displacing water and improving van

der Waals contacts.

Vector Positioning (5-Amino): The amino group at position 5 directs the rest of the molecule

(the "tail") towards the solvent-exposed region or the ribose-binding pocket, allowing for

modular optimization of pharmacokinetic properties.

Pathway Visualization
The following diagram illustrates the signaling cascade where the inhibitor acts.
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Caption: The ATR-CHK1-Cdc25 pathway. The inhibitor blocks CHK1, preventing cell cycle

arrest and forcing cells with damaged DNA into mitotic catastrophe.
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Chemical Synthesis & Utilization
For researchers utilizing this building block, the primary reaction is the functionalization of the

5-amino group.

Synthesis of the Scaffold
If not purchased commercially, 8-chloroisoquinolin-5-amine can be synthesized via:

Nitration: Nitration of 8-chloroisoquinoline (at the 5-position).[1]

Reduction: Catalytic hydrogenation (e.g., Fe/HCl or H₂/Pd-C) of 8-chloro-5-nitroisoquinoline

to the amine.

Coupling Protocol (General Procedure)
The 5-amino group is typically coupled with aryl halides to form the biaryl-amine core

characteristic of CRT-patent inhibitors.

Reaction Type: Buchwald-Hartwig Amination Reagents:

Substrate A: 8-Chloroisoquinolin-5-amine (1.0 eq)

Substrate B: Aryl Bromide/Iodide (e.g., substituted pyrazine or pyridine) (1.1 eq)

Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ (5 mol%)

Ligand: Xantphos or BINAP (10 mol%)

Base: Cs₂CO₃ or NaOtBu (2.0 eq)

Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Workflow:

Inerting: Charge a microwave vial or Schlenk flask with Substrate A, Substrate B, Base, and

Ligand. Purge with Argon/N₂ for 5 minutes.

Catalyst Addition: Add the Palladium catalyst under positive inert gas pressure.
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Solvation: Add anhydrous solvent via syringe.

Heating: Heat to 100°C (oil bath) or 120°C (microwave) for 2–12 hours. Monitor by LC-MS.

Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH

gradient).

Experimental Validation Protocols
To validate the activity of compounds derived from this scaffold, the following assays are

standard.

In Vitro Kinase Assay (ADP-Glo)
Quantifies the inhibition of recombinant CHK1 activity.

Parameter Condition

Enzyme Recombinant Human CHK1 (0.5–2 nM)

Substrate
CHKtide peptide

(KKKVSRSGLYRSPSMPENLNRPR)

ATP Concentration 10 µM (at Km)

Incubation 60 minutes at Room Temperature

Readout Luminescence (ADP-Glo reagent)

Control Staurosporine (Positive Control)

Cellular Biomarker Assay (Western Blot)
Confirms target engagement in cells (e.g., HT29 or U2OS cancer lines).

Treatment: Treat cells with inhibitor (0.1–10 µM) for 1 hour.

Induction: Induce DNA damage with Gemcitabine (100 nM) or Hydroxyurea (2 mM) for 2–4

hours.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424258?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors.

Detection:

p-CHK1 (Ser345): Should increase (inhibition prevents autophosphorylation turnover or

traps the complex, though this varies by inhibitor type; often p-CHK1 accumulates due to

feedback loops).

p-Cdc25C (Ser216): Should decrease (direct downstream target).

p-H2AX (Ser139): Marker of DNA damage (should persist or increase).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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